2,4-Dinitrosonaphthalene-1,3-diol
Description
2,4-Dinitrosonaphthalene-1,3-diol is a nitroso-substituted naphthalene diol characterized by two nitroso (-NO) groups at positions 2 and 4 of the naphthalene backbone, with hydroxyl (-OH) groups at positions 1 and 2. This compound’s structure confers unique electronic properties due to the electron-withdrawing nitroso groups, which influence its acidity, solubility, and reactivity.
Properties
CAS No. |
30436-87-4 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(2E,4Z)-2,4-bis(hydroxyimino)naphthalene-1,3-dione |
InChI |
InChI=1S/C10H6N2O4/c13-9-6-4-2-1-3-5(6)7(11-15)10(14)8(9)12-16/h1-4,15-16H/b11-7-,12-8+ |
InChI Key |
TVUCGHFNVJEZDY-NTLHZVPKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO)C(=O)C(=NO)C2=O |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/O)/C(=O)/C(=N/O)/C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C(=O)C(=NO)C2=O |
Other CAS No. |
30436-87-4 |
Origin of Product |
United States |
Preparation Methods
Nitration and Nitrosation Sequence
A common approach involves the controlled nitration of naphthalene derivatives followed by nitrosation under acidic conditions. The nitration step uses mixed acid systems (e.g., nitric acid and sulfuric acid) to introduce nitro groups predominantly at the 2 and 4 positions due to electronic directing effects.
Following nitration, nitrosation is achieved by treating the dinitro compound with nitrosating agents such as sodium nitrite in acidic media, targeting the 1,3-diol positions for substitution with nitroso groups.
Hydroxylation via Radical-Mediated C-H Functionalization
Recent advances in radical-mediated C-H functionalization provide an alternative route to install hydroxyl groups at the 1 and 3 positions of the naphthalene ring. This method involves:
- Conversion of precursor alcohols to trifluoroethyl carbamates.
- Application of a Hofmann-Löffler-Freytag (HLF) type reaction to induce selective radical-mediated hydroxylation.
- Hydrolysis to yield the 1,3-diol moiety.
This approach is noted for its high selectivity, efficiency, and scalability, providing a practical route to 1,3-diols on aromatic systems analogous to naphthalene derivatives.
Oxidative and Catalytic Methods
Catalytic oxidation using ruthenium or other transition metal catalysts can facilitate the epimerization and hydroxylation steps in one-pot or multi-step processes. Enzymatic transesterification combined with metal-catalyzed epimerization has been demonstrated in related 1,3-diol systems to achieve high enantioselectivity and yield.
Process Parameters and Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration | HNO3/H2SO4 mixed acid, controlled temperature | Selective nitration at 2,4-positions |
| Nitrosation | NaNO2 in acidic medium (e.g., acetic acid) | Introduction of nitroso group at 1,3-positions |
| Radical C-H Functionalization | Trifluoroethyl carbamate formation, HLF reaction, hydrolysis | High conversion, selective hydroxylation |
| Catalytic Epimerization | Ruthenium catalysts, enzymatic transesterification | One-pot synthesis, high enantioselectivity |
Research Findings and Yields
- The radical-mediated C-H functionalization method achieves near quantitative conversion to the corresponding 1,3-diols with good selectivity and scalability.
- Nitration and nitrosation steps require precise temperature control to avoid over-substitution or degradation.
- Catalytic methods combining enzymatic and metal catalysis yield up to 73% of enantiomerically pure syn-1,3-diacetates, indicating potential for analogous diol preparations.
Summary Table of Preparation Routes
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical Nitration/Nitrosation | Mixed acid nitration, NaNO2 nitrosation | Well-established, direct | Harsh conditions, selectivity issues |
| Radical-Mediated C-H Functionalization | Trifluoroethyl carbamate, HLF reaction | High selectivity, scalable | Requires precursor modification |
| Catalytic Enzymatic-Metal Process | Lipase, ruthenium catalyst, one-pot setup | Enantioselective, efficient | Complex catalyst systems |
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrosonaphthalene-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution: Substitution reactions often involve halogenation or nitration reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of hydroxylamines or amines.
Substitution: Substitution reactions can produce halogenated or further nitrated derivatives.
Scientific Research Applications
2,4-Dinitrosonaphthalene-1,3-diol is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism by which 2,4-dinitrosonaphthalene-1,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2,4-Dinitrosonaphthalene-1,3-diol with structurally related compounds:
*Molecular formula and weight for this compound are estimated based on structural analogs.
Physicochemical Properties
- Acidity: Nitroso groups in this compound increase acidity compared to amino or alkyl-substituted analogs. For example, 4-amino-naphthalene-1,3-diol (pKa ~9–10 for -NH₂) is less acidic than nitroso derivatives (pKa ~6–7 for -NO) .
- Solubility : Hydroxyl and nitroso groups enhance water solubility relative to hydrophobic analogs like Portulacerebroside C (fatty acid chain reduces solubility) .
Biological Activity
2,4-Dinitrosonaphthalene-1,3-diol (DNND) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies that illustrate its impact on various biological systems.
Chemical Structure and Properties
This compound is characterized by its dinitro and hydroxyl functional groups attached to a naphthalene ring. This structure is significant as it influences the compound's reactivity and interaction with biological molecules.
The biological activity of DNND can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : DNND can induce oxidative stress in cells by generating reactive oxygen species, leading to cellular damage and apoptosis.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, which may contribute to its toxicological profile.
- Protein Modification : DNND can form adducts with proteins, altering their function and potentially leading to immunogenic responses.
Toxicological Studies
Several studies have investigated the toxicological effects of DNND on various organisms:
| Study Type | Organism | Findings |
|---|---|---|
| Acute Toxicity | Fish (Pimephales promelas) | LC50 values ranged from 14.2 mg/L to 42.0 mg/L. |
| Chronic Exposure | Cladocerans (Ceriodaphnia dubia) | Significant reproductive inhibition observed at concentrations as low as 2.7 mg/L. |
| In Vitro Studies | Human Cell Lines | Induction of apoptosis through ROS generation noted. |
Case Study 1: Aquatic Toxicity
A study conducted on the aquatic toxicity of DNND demonstrated that it poses a significant risk to freshwater organisms. The research highlighted that fish were more sensitive to acute exposures compared to cladocerans, with an LC50 of 10.0 mg/L observed for fish survival during chronic exposures . This indicates a need for careful monitoring of DNND in aquatic environments.
Case Study 2: Cellular Effects
In vitro studies using human cell lines revealed that DNND induces oxidative stress and apoptosis. Cells exposed to DNND exhibited increased levels of ROS and subsequent cell death, suggesting that the compound may have implications for human health if exposure occurs .
Research Findings
Recent research has focused on understanding the molecular pathways affected by DNND:
- Oxidative Stress Response : Studies have shown that DNND exposure leads to the upregulation of antioxidant genes in response to oxidative damage.
- Enzymatic Pathways : Inhibition of key metabolic enzymes has been documented, which may alter normal cellular functions and contribute to toxicity.
Q & A
Q. What are the standard synthetic routes for 2,4-Dinitrosonaphthalene-1,3-diol in laboratory settings?
Answer: A common approach involves nitroso-functionalization of naphthalene diol precursors. For example:
- Start with a naphthalene diol derivative (e.g., 1,3-diol) and introduce nitroso groups at positions 2 and 4 using nitrosating agents (e.g., NaNO₂ in acidic media).
- Use polar aprotic solvents like DMF and base catalysts (e.g., K₂CO₃) to stabilize intermediates, as seen in analogous naphthol ether synthesis .
- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography.
Key Parameters Table:
| Reagent | Solvent | Catalyst | Reaction Time |
|---|---|---|---|
| NaNO₂ | DMF | K₂CO₃ | 2–4 hours |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 234.04 for C₁₀H₆N₂O₄). Reference manually curated spectral databases for validation .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns (e.g., nitroso protons at δ 8.5–9.5 ppm).
- Infrared (IR) Spectroscopy: Detect N=O stretches (~1500 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictory spectroscopic data for nitroso-substituted naphthalene derivatives?
Answer: Contradictions often arise from tautomerism or aggregation effects. Mitigate via:
- Computational Modeling: Compare experimental NMR/IR data with density functional theory (DFT)-predicted shifts. For example, revise structures if deviations exceed ±5 ppm for ¹³C NMR .
- Variable pH Studies: Adjust pH to stabilize specific tautomers, as demonstrated in fluorescence studies of diol-thiadiazole hybrids .
Q. How does pH influence the stability of this compound in aqueous solutions?
Answer: Nitroso groups are pH-sensitive. Methodological insights include:
- Kinetic Stability Assays: Conduct UV-Vis spectroscopy at pH 3–10 to track degradation (λmax ~400 nm for nitroso species).
- HPLC Monitoring: Use C18 columns with acetonitrile/water gradients to quantify degradation products (e.g., quinone forms) .
Degradation Pathways Table:
| pH Range | Primary Product | Detection Method |
|---|---|---|
| <5 | Protonated diol | UV-Vis |
| 7–9 | Quinone | HPLC |
Q. What methodologies analyze environmental persistence of this compound?
Answer:
- Aquatic Fate Studies: Assess solubility and hydrolysis rates using OECD 111 guidelines. Related brominated diols show high water solubility and persistence .
- LC-MS/MS Quantification: Detect trace residues (LOQ <1 ppb) in water matrices, as validated for structurally similar nitroaromatics .
Methodological Notes
- Synthesis Optimization: Vary nitroso precursors (e.g., isoamyl nitrite vs. nitrosonium tetrafluoroborate) to improve yield .
- Safety Protocols: Classify as a Group 2B carcinogen (per IARC guidelines for analogous brominated diols) and use fume hoods during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
